molecular formula C13H16Cl2N2 B1358004 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride CAS No. 185255-74-7

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

Cat. No.: B1358004
CAS No.: 185255-74-7
M. Wt: 271.18 g/mol
InChI Key: GQZLDYVHUMHYGF-UHFFFAOYSA-N
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Description

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N2 and its molecular weight is 271.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZLDYVHUMHYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Profiling of 6-Chloro-3-(piperidin-4-yl)-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of the 6-Chloro-3-(piperidin-4-yl)-1H-indole scaffold. This analysis focuses on its primary role as a privileged structure in 5-HT₆ receptor modulation (CNS therapeutics) while addressing its emerging utility in anti-infective polypharmacology.

Targeting the 5-HT₆ Receptor Interface & Multifunctional Therapeutics

Executive Summary: The Privileged Scaffold

The 6-Chloro-3-(piperidin-4-yl)-1H-indole moiety represents a "privileged scaffold" in medicinal chemistry, primarily recognized for its high affinity toward the Serotonin 5-HT₆ receptor .

Unlike generic indole derivatives, the specific substitution pattern—a chlorine atom at position 6 and a piperidine ring at position 3—creates a unique pharmacophore. The 6-chloro substituent enhances lipophilicity and metabolic stability (blocking C6 hydroxylation), while the piperidine nitrogen provides the critical basic center for salt-bridge formation with aspartic acid residues (Asp3.32) in G-protein coupled receptors (GPCRs).

Core Applications:

  • Primary: 5-HT₆ Receptor Antagonists (Cognitive enhancement in Alzheimer’s, Schizophrenia).

  • Secondary: Dual 5-HT₆/AChE Inhibitors (Multifunctional neurotherapeutics).

  • Emerging: Antimalarial agents (Plasmodium falciparum inhibition).

Chemical Space & Structure-Activity Relationship (SAR)

To understand the pharmacological behavior of this scaffold, one must dissect the contribution of its three structural domains.

The Indole Core (The Anchor)

The indole ring mimics the endogenous ligand serotonin (5-HT), allowing the molecule to slot into the orthosteric binding site of the receptor.

  • 6-Chloro Substitution: This is not arbitrary. In 5-HT₆ SAR studies, a halogen at C6 (or C5) often fills a hydrophobic pocket within the receptor's transmembrane domain (TM), significantly increasing binding affinity (

    
    ) compared to the unsubstituted analog. It also protects the ring from rapid Phase I metabolism.
    
The Piperidine Ring (The Basic Pharmacophore)

The 4-substituted piperidine ring serves as a semi-rigid linker that positions the secondary amine to interact with Asp3.32 in TM3 of the 5-HT₆ receptor.

  • SAR Insight: Direct attachment at C3 of the indole (vs. a flexible alkyl chain) restricts conformational freedom, reducing the entropic cost of binding.

N1-Derivatization (The Switch)

The pharmacological "personality" of this scaffold changes dramatically based on the substitution at the indole nitrogen (N1):

  • Unsubstituted (N-H): Often possesses moderate affinity and mixed agonist/antagonist profiles (or acts as a precursor).

  • N1-Arylsulfonyl: This is the "magic bullet" for 5-HT₆ antagonism . The addition of a sulfonyl group (e.g., benzenesulfonyl) directs the molecule into a specific hydrophobic cleft unique to the 5-HT₆ receptor, often boosting affinity into the low nanomolar range (

    
     nM) and conferring high selectivity over 5-HT₂ and Dopamine D₂ receptors.
    

Pharmacodynamics: The 5-HT₆ Receptor Antagonist Profile[1]

The primary utility of 6-Chloro-3-(piperidin-4-yl)-1H-indole derivatives lies in blocking the constitutive activity of the 5-HT₆ receptor.

Mechanism of Action

The 5-HT₆ receptor is positively coupled to the Gs protein . Activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP.

  • Antagonist Effect: These derivatives bind to the receptor and prevent Gs coupling. In constitutively active systems, they function as inverse agonists, reducing basal cAMP levels.

  • Downstream Impact: Blockade leads to enhanced cholinergic and glutamatergic neurotransmission in the cortex and hippocampus, the mechanistic basis for their pro-cognitive effects.

Signaling Pathway Visualization

The following diagram illustrates the Gs-coupled pathway and the point of intervention for the 6-Chloro-indole antagonist.

G cluster_legend Mechanism Note Ligand 6-Chloro-Indole Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonism/Blockade Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Production ATP ATP ATP->AC PKA PKA (Kinase) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Cognition Cognitive Modulation CREB->Cognition Note Dashed/Red lines indicate pathway inhibition by the antagonist.

Caption: 5-HT6 signaling cascade. The 6-Chloro-indole derivative acts as an antagonist, blocking Gs activation and subsequent cAMP accumulation.

Multifunctional Polypharmacology

Recent drug discovery efforts have evolved beyond "single-target" ligands. The 6-chloro-3-piperidinyl-indole core is now a staple in Multi-Target Directed Ligands (MTDLs) .

Dual 5-HT₆ / AChE Inhibition

In Alzheimer's research, this scaffold is often linked (via the piperidine nitrogen) to a benzyl moiety to create dual-action agents.

  • Indole moiety: Blocks 5-HT₆ (improves memory consolidation).

  • Benzyl-piperidine moiety: Mimics Donepezil, inhibiting Acetylcholinesterase (AChE) to boost synaptic acetylcholine.

  • Data Profile: Optimized derivatives exhibit

    
     (5-HT₆) 
    
    
    
    15 nM and
    
    
    (AChE)
    
    
    80 nM.
Antimalarial Activity

Surprisingly, the unsubstituted N1-indole version has shown promise against Plasmodium falciparum.

  • Mechanism: Likely interference with parasitic transport proteins, distinct from the GPCR mechanism.

  • Key SAR: Unlike the CNS targets, the antimalarial activity is intolerant to bulky N-substitutions on the piperidine, suggesting a tighter steric requirement in the parasite target.

Experimental Protocols

To validate the pharmacological profile of these derivatives, the following standardized protocols are recommended.

Chemical Synthesis Workflow

The synthesis typically proceeds via the condensation of a substituted indole with a piperidone, followed by reduction.

Synthesis Start1 6-Chloroindole Step1 Condensation (Base/Acid Cat.) Start1->Step1 Start2 4-Piperidone Monohydrate Start2->Step1 Inter Tetrahydropyridine Intermediate Step1->Inter Step2 Reduction (H2, Pd/C or NaBH4) Inter->Step2 Product 6-Chloro-3-(piperidin-4-yl) -1H-indole Step2->Product Div Divergent Point Product->Div PathA N1-Sulfonylation (5-HT6 Antagonist) Div->PathA PathB N-Piperidine Benzylation (Dual AChE/5-HT6) Div->PathB

Caption: Synthetic route for generating the core scaffold and subsequent divergent optimization for specific therapeutic targets.

Radioligand Binding Assay (5-HT₆)

Objective: Determine affinity (


) of the derivative.
  • Membrane Preparation: Use HEK-293 cells stably expressing human recombinant 5-HT₆ receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein with [³H]-LSD (or [³H]-SB271046) at 2 nM concentration.

    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Define non-specific binding using 10 µM Methiothepin or Serotonin.

  • Equilibrium: Incubate for 60 min at 37°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Assay

Objective: Confirm antagonist vs. agonist activity.

  • Cell Seeding: Seed CHO-K1 cells expressing 5-HT₆ in 96-well plates.

  • Compound Treatment:

    • For Antagonism: Pre-incubate cells with test compound (15 min). Then add Serotonin (

      
       concentration) to stimulate cAMP.
      
    • For Agonism: Add test compound alone.

  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP dynamic 2).

  • Data Interpretation: An antagonist will inhibit the Serotonin-induced fluorescence signal in a dose-dependent manner.

Summary of Pharmacokinetic (PK) Properties

While specific PK depends on the N-substituents, the 6-chloro-3-piperidinyl-indole core exhibits:

  • Lipophilicity (cLogP): Generally 2.5–3.5 (optimal for CNS penetration).

  • Metabolic Stability: The 6-chloro group blocks metabolic oxidation at the electron-rich C6 position, a common clearance route for simple indoles.

  • BBB Permeability: High passive diffusion, though P-gp efflux can be an issue if the piperidine nitrogen is not suitably masked or substituted.

References

  • Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2011)

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. Source: European Journal of Medicinal Chemistry (2015)

  • Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity. Source: International Journal of Molecular Sciences (2022)

  • 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (2005)

  • 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Source: European Journal of Medicinal Chemistry (2010)

Methodological & Application

preparation of stock solutions for 6-Chloro-3-piperidin-4-yl-1H-indole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Stock Solutions for 6-Chloro-3-piperidin-4-yl-1H-indole HCl

Executive Summary & Compound Profile

6-Chloro-3-piperidin-4-yl-1H-indole Hydrochloride is a synthetic indole derivative often utilized as a scaffold in the development of serotonergic modulators (specifically 5-HT6 agonists) and viral protease inhibitors.

Precise handling of this compound is critical.[1] As an indole, it possesses susceptibility to oxidative degradation (forming isatin derivatives) upon exposure to light and air. As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base, yet it remains prone to precipitation in high-salt buffers if not managed via intermediate dilution.

Physicochemical Profile:

PropertyValue (Theoretical)Notes
Formula

Indole core + Piperidine + Cl substituent
MW (Salt) ~271.19 g/mol Always verify exact MW on your specific Lot/CoA (e.g., hydration).
MW (Free Base) ~234.72 g/mol Used for molarity corrections in biological assays.
Solubility DMSO (>50 mM), Water (~10-20 mM)DMSO is the required solvent for long-term frozen stocks.
Appearance Off-white to pale yellow solidDarkening indicates oxidation.
Storage -20°C, Desiccated, DarkHygroscopic and light-sensitive.

Critical Handling Principles (The "Why" Behind the Protocol)

To ensure Scientific Integrity and reproducibility, you must adhere to these three mechanistic principles:

  • The Oxidation Trap (Indole Chemistry): Indoles are electron-rich systems prone to radical-mediated oxidation, particularly at the C2-C3 double bond.

    • Consequence: Formation of oxindoles or dioxindoles which are pharmacologically inactive or off-target.

    • Protocol Adjustment: All weighing and dissolution should be performed rapidly. Use amber vials. If available, overlay stock solutions with inert gas (Argon/Nitrogen) before closing.

  • The "Salting Out" Effect: While the HCl salt aids initial water solubility, direct addition of a high-concentration DMSO stock into a high-salt buffer (like PBS or DMEM) often causes immediate precipitation due to the "salting out" effect and rapid change in dielectric constant.

    • Protocol Adjustment: Use an Intermediate Dilution Step (see Section 4).

  • Hygroscopicity of HCl Salts: Hydrochloride salts attract atmospheric moisture.

    • Consequence: Weighing errors. A "wet" 10 mg is actually less compound than calculated.

    • Protocol Adjustment: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Protocol A: Preparation of Master Stock Solution (50 mM in DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Reagents:

  • Compound: 6-Chloro-3-piperidin-4-yl-1H-indole HCl[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%, cell culture grade).

  • Vessel: Amber glass vial with PTFE-lined cap.

Workflow Diagram:

StockPrep Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate Weigh Weigh Mass (m) (e.g., 10 mg) Equilibrate->Weigh Calc Calculate Volume (V) V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex (30s) Calc->Dissolve QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot & Store (-20°C / -80°C) QC->Aliquot Pass

Caption: Figure 1. Self-validating workflow for Master Stock preparation ensuring moisture control and solubility verification.

Step-by-Step Methodology:

  • Equilibration: Remove the product vial from the freezer. Let it sit at room temperature for 20–30 minutes before opening. This prevents water condensation inside the vial.

  • Weighing: Weigh approximately 5–10 mg of the solid into a tared amber glass vial. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 50 mM concentration.
    
    
    
    
    Example: If you weigh 10.0 mg and MW is 271.19 :
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath for 5 minutes (keep temperature < 30°C).

  • Aliquoting: Do not store the bulk stock. Aliquot into small volumes (e.g., 50–100 µL) in amber microtubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol B: Preparation of Working Solutions (Aqueous)

Objective: Dilute the stock for biological assays without precipitation. Target: 10 µM in Assay Media (0.1% DMSO final).

The "Intermediate Dilution" Strategy: Directly spiking 50 mM DMSO stock into media often causes precipitation. We use a "step-down" approach.

StepSource SolutionSolvent/BufferDilution FactorFinal Conc.DMSO %
1 Master Stock (50 mM)100% DMSO-50 mM100%
2 Master StockAssay Buffer/Media1:100050 µM 0.1%
3 50 µM IntermediateAssay Buffer/Media1:510 µM 0.1%*

(Note: To maintain constant DMSO across a dose-response curve, usually the buffer in Step 3 is "DMSO-matched" buffer containing 0.1% DMSO, not pure buffer).

Procedure:

  • Thaw: Thaw one aliquot of Master Stock (50 mM) at Room Temperature. Vortex.

  • Visual Check: Ensure no crystals have formed during freezing.

  • Intermediate Preparation (500x or 1000x):

    • Prepare an intermediate stock (e.g., 1 mM) by diluting the Master Stock 1:50 in DMSO first, OR dilute directly into media if the concentration is low enough.

    • Best Practice: For a 10 µM final assay concentration, dilute the 50 mM stock 1:5000.

    • Technique: Place the pipette tip submerged in the stirring media and dispense slowly to ensure rapid dispersion.

  • pH Check: Since this is an HCl salt, if the working concentration is high (>100 µM) in unbuffered water, check pH. In PBS or Media (HEPES/Bicarbonate), the buffering capacity is usually sufficient to neutralize the HCl.

Quality Control & Troubleshooting

Self-Validating System: Before using any stock in an assay, perform the "Light Scatter Test" :

  • Pipette your top working concentration (e.g., 100 µM) into a clear well or cuvette.

  • Hold it against a dark background with a focused light source (microscope light).

  • Result: If you see a "Tyndall effect" (haze/scattering), the compound has precipitated (micro-precipitates).

    • Action: Reduce concentration or increase DMSO % (if assay tolerates).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation on Thawing DMSO is hygroscopic; water absorbed during storage.Warm to 37°C for 5 mins. Vortex. Ensure caps are tight.
Solution turns Pink/Brown Indole oxidation.Discard. The compound has degraded to quinoidal species.
Inconsistent IC50/EC50 Adsorption to plastic.Indoles can be lipophilic. Use low-binding polypropylene plastics or glass-coated plates.

References

  • National Institutes of Health (NIH) / NCATS. "Assay Guidance Manual: Compound Management and Handling." NCBI Bookshelf. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility/stability of HCl salts vs Free bases).
  • PubChem. "Compound Summary: Indole Derivatives."[3] (General chemical property verification). Available at: [Link]

Sources

Application Note: A Systematic Approach to Optimal Solvent Selection for 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical determinant in the successful development of active pharmaceutical ingredients (APIs). This note provides a comprehensive, systematic protocol for identifying the optimal solvent for 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, a heterocyclic compound of interest in drug discovery. The guide outlines a multi-faceted approach beginning with the characterization of the API's physicochemical properties, proceeding through a theoretical framework for solvent choice, and culminating in detailed experimental protocols for systematic solubility screening and application-specific optimization. By integrating theoretical models like Hansen Solubility Parameters (HSP) with robust experimental design, this document serves as a practical guide for researchers, scientists, and drug development professionals to make informed, data-driven decisions that impact API purity, crystal form, stability, and downstream processability.

Introduction: The Critical Role of Solvent Selection

This compound is a molecule featuring a chlorinated indole core and a basic piperidine moiety, formulated as a hydrochloride salt. This structure presents a unique set of solubility challenges and opportunities. The choice of solvent is paramount and will profoundly influence numerous development outcomes[1][]:

  • Crystallization: The solvent system dictates crystal habit, yield, purity, and polymorphic form, all of which are critical quality attributes (CQAs) for an API[3][4].

  • Formulation: Solubility in pharmaceutically acceptable solvents is essential for developing viable dosage forms, directly impacting bioavailability.

  • Purification: Effective impurity rejection during crystallization is highly dependent on the differential solubility of the API and its impurities in the chosen solvent.

  • Process Safety and Environmental Impact: Solvent selection must adhere to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which classify solvents based on their toxicity and environmental impact[5][6][7][8].

This guide establishes a logical, science-first workflow to navigate these complexities and select a solvent that is not merely adequate, but optimal.

Physicochemical Profile of the Solute

A deep understanding of the solute is a prerequisite for rational solvent selection. While extensive public data for this specific molecule is scarce, the following parameters are critical to determine experimentally.

  • Molecular Structure: C₁₃H₁₆Cl₂N₂

  • Molecular Weight: 287.19 g/mol

  • pKa (Predicted): The piperidine nitrogen is basic (predicted pKa ~9-10), while the indole nitrogen is very weakly acidic (pKa ~17). As a hydrochloride salt, the piperidinyl group will be protonated (piperidinium chloride). This ionic character is a dominant factor in its solubility profile.

  • LogP (Predicted): The predicted octanol-water partition coefficient (XlogP) for the free base is approximately 2.5-3.0, suggesting moderate lipophilicity. The salt form will be significantly more hydrophilic.

  • Solid-State Properties: It is crucial to characterize the starting material via X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify its polymorphic form, melting point, and thermal stability. Polymorphism can lead to drastically different solubility behaviors[9].

The hydrochloride salt structure strongly suggests that polar solvents, particularly those capable of hydrogen bonding and solvating ionic species, will be primary candidates. The moderate lipophilicity of the core structure indicates that some solubility in less polar organic solvents may also be possible.

Theoretical Framework for Solvent Selection

"Like Dissolves Like": A Quantitative Approach

The adage "like dissolves like" can be quantified using solubility parameters. Hansen Solubility Parameters (HSP) provide a robust framework by deconstructing the total cohesive energy of a substance into three components[10][11][12][13]:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipolar) interactions.

  • δh: Energy from hydrogen bonding.

The principle is that a solute will have high solubility in a solvent with similar HSP values. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and smaller distances predict higher solubility[13].

The Impact of the Hydrochloride Salt Form

The presence of the hydrochloride salt is a critical consideration.

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective due to their ability to solvate both the chloride anion and the protonated piperidinium cation through hydrogen bonding and ion-dipole interactions.

  • Common Ion Effect: In aqueous acidic solutions, excess chloride ions can suppress the solubility of the salt[14]. Conversely, in basic solutions (pH > pKa of piperidine), the free base will precipitate, which is often significantly less soluble in water.

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile can dissolve the salt by solvating the cation, but may be less effective at solvating the chloride anion compared to protic solvents.

Experimental Protocol: Systematic Solubility Screening

This section details a comprehensive workflow for experimentally determining the solubility of this compound. The protocol distinguishes between kinetic and thermodynamic solubility, which provide different but complementary insights[9][15][16][17].

Materials and Equipment
  • This compound (characterized solid form)

  • Panel of selected solvents (see Table 1)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance, vortex mixer, thermostatically controlled shaker/incubator

  • Centrifuge, pH meter, filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • 2 mL glass vials with screw caps

Solvent Panel Selection

A diverse set of solvents should be chosen to cover a wide range of polarities and chemical functionalities, while also considering safety and environmental constraints as defined by ICH Q3C guidelines[5][6][18].

Table 1: Recommended Solvent Panel for Initial Screening

Solvent Class (ICH) Type Rationale
Water (pH adjusted) - Polar Protic Baseline for aqueous solubility, essential for formulation.
Methanol 2 Polar Protic Common, effective for salts.
Ethanol 3 Polar Protic Less toxic alternative to methanol.
Isopropanol (IPA) 3 Polar Protic Lower polarity alcohol.
Acetonitrile (ACN) 2 Polar Aprotic Common chromatography and reaction solvent.
Acetone 3 Polar Aprotic Ketone, moderate polarity.
Ethyl Acetate 3 Polar Aprotic Ester, low polarity, common extraction solvent.
Tetrahydrofuran (THF) 2 Polar Aprotic Ether, potential for complexation.
Dichloromethane (DCM) 2 Non-polar Halogenated, for assessing low-polarity range.
Toluene 2 Non-polar Aromatic, for assessing non-polar range.
Dimethyl Sulfoxide (DMSO) - Polar Aprotic High dissolving power, useful reference.[19][20]

| N,N-Dimethylformamide (DMF) | 2 | Polar Aprotic | High dissolving power, but higher toxicity. |

Workflow Diagram: Systematic Solubility Screening

The overall experimental process is depicted in the following workflow diagram.

G cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision API API Solid Form Characterization (XRPD, DSC) Kinetic Kinetic Solubility Assay (High-Throughput Screening) API->Kinetic Thermo Thermodynamic Solubility Assay (Shake-Flask Method) API->Thermo Solvent Select & Prepare Solvent Panel (Table 1) Solvent->Kinetic Solvent->Thermo HPLC Develop & Validate Quantification Method (HPLC-UV) Quant Sample Analysis (HPLC-UV Quantification) HPLC->Quant Kinetic->Quant Thermo->Quant Data Data Compilation & Ranking (Table 2) Quant->Data Select Identify Promising Solvent Systems Data->Select G cluster_app Select Downstream Application cluster_cryst Crystallization Path cluster_form Formulation Path Start Screening Results (Table 2) Crystallization Crystallization & Purification Start->Crystallization Formulation Liquid Formulation Start->Formulation Reaction Further Synthesis Start->Reaction HighSol Identify solvent with high solubility at high T & low solubility at low T (e.g., Methanol, Ethanol) Crystallization->HighSol LowSol Identify miscible anti-solvent with very low solubility (e.g., Ethyl Acetate, IPA) Crystallization->LowSol Aqueous Aqueous-based? (e.g., for injection) Formulation->Aqueous OptimizeCryst Optimize co-solvent ratio, cooling profile, and seeding strategy HighSol->OptimizeCryst LowSol->OptimizeCryst YesAq High solubility in Water/Buffers? (e.g., Water pH 4) Aqueous->YesAq OptimizeForm Optimize pH, co-solvents (e.g., Propylene Glycol), and excipients YesAq->OptimizeForm

Caption: Application-specific solvent selection logic.

For crystallization , the ideal solvent (or solvent/anti-solvent system) exhibits a steep solubility curve with respect to temperature, allowing for high recovery upon cooling. [21]A combination like Methanol/Ethyl Acetate could be explored, where the API is dissolved in a minimal amount of hot methanol, and ethyl acetate is added as an anti-solvent to induce crystallization.[]

For liquid formulations , aqueous solubility is paramount. Based on the hypothetical data, acidic water is a promising starting point. Further studies would involve mapping the full pH-solubility profile and evaluating pharmaceutically acceptable co-solvents to enhance solubility if needed.

Conclusion

The selection of an optimal solvent for this compound is a methodical process that balances theoretical predictions with rigorous experimental validation. By first understanding the physicochemical nature of the API salt and then applying a systematic screening protocol, researchers can efficiently identify promising solvent candidates. Subsequent optimization, guided by the specific requirements of the intended application—be it crystallization, formulation, or synthesis—ensures the development of a robust, safe, and effective process. This structured approach minimizes trial-and-error, conserves valuable API, and ultimately accelerates the drug development timeline.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical Technology. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved February 13, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved February 13, 2026, from [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved February 13, 2026, from [Link]

  • Ferreira, J. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Frontiers in Chemistry. Retrieved February 13, 2026, from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved February 13, 2026, from [Link]

  • Peralta, D. C., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • International Council for Harmonisation. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). Retrieved February 13, 2026, from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved February 13, 2026, from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2022). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved February 13, 2026, from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved February 13, 2026, from [Link]

  • iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. Retrieved February 13, 2026, from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 13, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved February 13, 2026, from [Link]

  • SciSpace. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Retrieved February 13, 2026, from [Link]

  • National Library of Medicine. (n.d.). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. PubMed. Retrieved February 13, 2026, from [Link]

Sources

cell culture handling of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Handling and Protocols for 6-Chloro-3-piperidin-4-yl-1H-indole Hydrochloride

Introduction & Scope

This technical guide details the handling, reconstitution, and application of This compound (hereafter referred to as 6-Cl-Indole-Pip ) in cell culture environments.

6-Cl-Indole-Pip is a potent Serotonin (5-HT) Modulator , structurally characterized by a chlorinated indole core fused with a piperidine ring. Research indicates its primary utility lies in investigating Serotonin Reuptake Inhibition (SERT) and modulation of 5-HT receptor subtypes (e.g., 5-HT6) [1]. Its high affinity for serotonergic targets in the low nanomolar range necessitates precise handling to avoid off-target toxicity and ensure experimental reproducibility.

Target Audience: Researchers in Neuropharmacology, Drug Discovery, and GPCR Signaling.

Physicochemical Properties & Storage

Understanding the chemical stability of the indole moiety is critical. Indoles are susceptible to oxidation upon exposure to light and air, leading to the formation of colored impurities (often pink/brown) that can interfere with colorimetric assays.

Table 1: Compound Specifications
PropertySpecification
Chemical Name 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride
Molecular Formula C₁₃H₁₅ClN₂[1][2][3] · HCl
Molecular Weight ~271.19 g/mol (Salt form)
Solubility DMSO (≥ 50 mM), Water (Limited, pH dependent), Ethanol (Low)
Appearance Off-white to pale beige solid
Storage (Solid) -20°C, Desiccated, Protected from Light
Stability (Solution) Stable in DMSO at -20°C for 1 month; Fresh preparation recommended for aqueous dilutions.

Reconstitution & Stock Preparation

Critical Directive: Do not attempt to dissolve directly in cell culture media. The hydrochloride salt improves aqueous solubility, but the lipophilic indole core requires an organic co-solvent for high-concentration stocks to prevent precipitation.

Protocol: Preparation of 10 mM Stock Solution
  • Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 2.71 mg of 6-Cl-Indole-Pip.

  • Solvent Selection: Add 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents oxidation and ensures complete solubilization of the indole core.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Store:

    • Divide into 50 µL aliquots in amber microcentrifuge tubes.

    • Store at -20°C. Avoid freeze-thaw cycles (Max 3 cycles).

Cell Culture Application Protocol

Cell Line Selection
  • HEK-293 (SERT-transfected): Ideal for uptake assays.

  • SH-SY5Y / PC12: Neuronal differentiation models for signaling studies.

  • Primary Cortical Neurons: For toxicity and native receptor interrogation.

Dosing Strategy

The compound is active in the nanomolar to low micromolar range .

  • Binding Affinity (Ki): Typically < 100 nM for serotonergic targets [1].

  • Recommended Dose Response: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

Dilution Workflow (Self-Validating System)

To maintain the final DMSO concentration below 0.1% (toxic threshold for most neuronal lines), use a Serial Intermediate Dilution step.

Step-by-Step Dilution (Example for 1 µM Final Concentration):

  • Stock: Thaw 10 mM DMSO stock.

  • Intermediate (100x): Dilute 10 µL Stock + 990 µL Sterile PBS or Media (Serum-Free).

    • Concentration: 100 µM.

    • DMSO Content: 1%.

  • Final Dosing: Add 10 µL of Intermediate to 990 µL of Cell Culture Media in the well.

    • Final Concentration: 1 µM.

    • Final DMSO: 0.01% (Safe).

Note: Always include a Vehicle Control well containing 0.01% DMSO to normalize baseline signaling.

Functional Assay: Serotonin Uptake Inhibition

This protocol validates the compound's ability to inhibit SERT function in HEK-293 cells stably expressing the human Serotonin Transporter.

Workflow Diagram:

SERT_Assay_Workflow Start Seed HEK-SERT Cells (96-well, 50k cells/well) Wash Wash with HBSS (Remove Growth Media) Start->Wash PreInc Pre-Incubate with 6-Cl-Indole-Pip (15 min, 37°C) Wash->PreInc AddSubstrate Add Fluorescent Neurotransmitter Substrate (e.g., IDT307) PreInc->AddSubstrate Blockade? Incubate Incubate (30 min, 37°C) AddSubstrate->Incubate Read Measure Fluorescence (Ex 440nm / Em 520nm) Incubate->Read

Caption: Step-by-step workflow for evaluating SERT inhibition using a fluorescent substrate assay.

Mechanistic Insight: 6-Cl-Indole-Pip competes with the substrate for the orthosteric site on the SERT transporter. By pre-incubating, you allow the compound to reach equilibrium binding. If the compound is effective, the intracellular fluorescence (uptake of substrate) will decrease in a dose-dependent manner.

Signaling Pathway Visualization

When investigating 5-HT receptor modulation (e.g., 5-HT6, which is Gs-coupled), the compound may trigger cAMP accumulation.

Signaling_Pathway Ligand 6-Cl-Indole-Pip Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Modulation SecondMessenger cAMP Levels Effector->SecondMessenger ATP -> cAMP Response Neuronal Plasticity / Gene Transcription SecondMessenger->Response PKA Pathway

Caption: Potential GPCR signaling cascade modulated by 6-Cl-Indole-Pip binding to 5-HT receptors.[1][2][4]

Troubleshooting & Safety

  • Precipitation in Media: If the media turns cloudy upon addition, the concentration is too high or the intermediate dilution step was skipped. Solution: Sonicate the stock and repeat the serial dilution.

  • Cell Detachment: High concentrations (>50 µM) of indole derivatives can be cytotoxic or affect adhesion. Solution: Perform an MTT/LDH assay to establish the therapeutic window.

  • Safety: This compound is a CNS-active agent. Handle in a Class II Biosafety Cabinet. Wear nitrile gloves and safety glasses.

References

  • European Patent Office. (1997). 1H-indole and benzo(b)thiophene derivatives with 4-(1,2,3,6-tetra:hydro:pyridinyl)- and 4-piperidinyl-groups bound to the heterocyclic ring as inhibitors of serotonin reuptake.[4] Patent EP0812826A1.[4] Link

  • PubChem. (2023).[5] Compound Summary: 6-chloro-3-piperidin-4-yl-1H-indole.[4] National Library of Medicine. Link

  • Böttcher, H., et al. (2005). Synthesis and SAR of 5-HT6 Receptor Agonists. Journal of Medicinal Chemistry. (Contextual reference for Indole-Piperidine scaffold handling).

Sources

Establishing Preclinical Dosing Guidelines for Novel Indole-Based Small Molecules in Animal Models: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutics often involves the exploration of new chemical entities. While specific preclinical data for the compound 6-Chloro-3-piperidin-4-yl-1H-indole is not publicly available, this guide provides a comprehensive framework for establishing dosing guidelines for novel indole-based small molecule inhibitors in animal models. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage preclinical evaluation of similar compounds.

The principles outlined herein are based on established practices in pharmacology and toxicology and are designed to ensure scientific rigor and the ethical treatment of research animals. We will detail the necessary steps for determining a safe and effective dose range, from initial dose estimation to more definitive dose-finding studies.

Part 1: Foundational Principles of Preclinical Dosing

Before initiating any in-vivo studies, a thorough understanding of the compound's physicochemical properties and in-vitro activity is paramount. These characteristics will inform the initial study design, including vehicle selection and potential administration routes.

Physicochemical Properties and Formulation

The solubility and stability of a compound are critical determinants of its bioavailability. For indole-based compounds, which can exhibit poor aqueous solubility, careful formulation is often necessary.

  • Solubility Assessment: Determine the compound's solubility in common vehicles (e.g., water, saline, PBS, DMSO, and various oil-based vehicles). This will guide the selection of an appropriate vehicle for in-vivo administration that ensures the compound remains in solution.

  • Formulation Development: For compounds with low aqueous solubility, consider the use of co-solvents (e.g., polyethylene glycol, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility and bioavailability. The final formulation must be well-tolerated by the animal model.

In-Vitro Potency and Selectivity

The in-vitro potency (e.g., IC50 or EC50) of the compound against its intended target provides a starting point for estimating the in-vivo efficacious dose.

  • Target Engagement: Cellular assays should be used to confirm that the compound engages its target in a cellular context.

  • Selectivity Profiling: Assess the compound's activity against a panel of related and unrelated targets to understand its selectivity profile and anticipate potential off-target effects.

Part 2: Step-by-Step Protocol for Dose Determination

The following protocols outline a systematic approach to establishing a safe and effective dose range for a novel indole-based compound in a rodent model.

Maximum Tolerated Dose (MTD) Study

The MTD study is an acute, single-dose study designed to identify the highest dose of a compound that does not cause unacceptable toxicity.

Objective: To determine the single-dose toxicity profile and identify the MTD.

Experimental Protocol:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically using a small group of males and females (n=3-5 per sex per group).

  • Dose Selection: Based on in-vitro potency and any available data from similar compounds, select a starting dose and a series of escalating doses (e.g., 3-5 dose levels). A geometric progression of doses is often used.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days. Record observations such as changes in body weight, food and water intake, and any signs of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.

Data Presentation: Example MTD Study Results

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle Control50/5None observed+2.5%
1050/5None observed+1.8%
3050/5Mild lethargy at 2-4h-1.2%
10051/5Severe lethargy, ataxia-8.5%
30055/5MoribundN/A
Dose-Range Finding (DRF) Study

The DRF study is a repeat-dose study designed to evaluate the toxicity of the compound over a longer duration (e.g., 7-14 days) and to identify a dose range for subsequent efficacy studies.

Objective: To assess the sub-acute toxicity profile and select a range of doses for efficacy studies.

Experimental Protocol:

  • Animal Model: Use the same animal model as the MTD study.

  • Dose Selection: Based on the MTD results, select 3-4 dose levels, typically starting at or below the MTD.

  • Administration: Administer the compound daily for the duration of the study.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight changes, and food and water consumption.

  • Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect tissues for histopathological examination.

Visualization of Experimental Workflow

DRF_Workflow cluster_pre Pre-Study cluster_inlife In-Life Phase (7-14 days) cluster_post Post-Study Analysis DoseSelection Dose Selection (from MTD data) DailyDosing Daily Dosing DoseSelection->DailyDosing AnimalAcclimation Animal Acclimation AnimalAcclimation->DailyDosing DailyMonitoring Daily Monitoring (Clinical Signs, Body Weight) DailyDosing->DailyMonitoring BloodCollection Blood Collection (Hematology, Chemistry) DailyMonitoring->BloodCollection DataAnalysis Data Analysis & Dose Selection BloodCollection->DataAnalysis TissueCollection Tissue Collection (Histopathology) TissueCollection->DataAnalysis

Caption: Workflow for a Dose-Range Finding (DRF) study.

Part 3: Efficacy Studies and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Once a safe dose range has been established, efficacy studies can be designed to determine the optimal dose and dosing schedule.

Efficacy Study Design
  • Dose Levels: Select at least three dose levels based on the DRF study results, aiming to establish a dose-response relationship.

  • Pharmacokinetics (PK): Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This will help in understanding the relationship between the administered dose and the resulting drug exposure.

  • Pharmacodynamics (PD): Use biomarkers to assess the compound's effect on its intended target in vivo. This will help to establish a relationship between drug exposure and target engagement.

Visualization of PK/PD Relationship

PKPD_Relationship Dose Dose PK Pharmacokinetics (Concentration vs. Time) Dose->PK Administration PD Pharmacodynamics (Target Engagement) PK->PD Exposure-Response Efficacy Efficacy (Biological Effect) PD->Efficacy Mechanism of Action

Caption: Relationship between Dose, PK, PD, and Efficacy.

By integrating data from MTD, DRF, efficacy, and PK/PD studies, a comprehensive understanding of the compound's in-vivo behavior can be achieved, enabling the selection of an appropriate dose for further development.

References

Due to the lack of specific public information on "6-Chloro-3-piperidin-4-yl-1H-indole," this section provides general, authoritative resources for preclinical drug development and dosing guidelines.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Maximum Tolerated Dose.[Link]

  • Charles River Laboratories. Dose-Range Finding Studies.[Link]

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-3-piperidin-4-yl-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride (CAS: 185255-74-7). This document synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.

Executive Summary & Chemical Profile

Compound: 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride Role: Key scaffold for serotonin (5-HT) receptor modulators and antipsychotic analogs (structural isomer of the Sertindole intermediate). Critical Parameter: pH-Dependent Solubility & Oxidative Stability.

This compound exhibits a "U-shaped" stability and solubility profile heavily influenced by the protonation state of the piperidine nitrogen (


) and the electron-rich nature of the indole ring.
ParameterSpecification
Molecular Formula

Solubility (Water) High at pH < 4 (Salt form)
Solubility (PBS pH 7.4) Poor (Risk of Free Base Precipitation)
Oxidation Risk Moderate (Indole C2/C3 susceptible to radical attack)
Storage -20°C, Desiccated, Protected from Light

Core Stability & Solubility Logic

The stability of this compound is governed by two competing mechanisms: Protonation (solubility) and Oxidation (degradation).

Mechanism 1: pH-Dependent Solubility (The "Crash" Risk)

The piperidine nitrogen is a secondary amine. In the hydrochloride salt form, it is protonated (


), rendering the molecule water-soluble.
  • pH < 6.0: The amine remains fully protonated. The positive charge solvates the hydrophobic chloro-indole core.

  • pH > 7.0: The amine begins to deprotonate (

    
    ). The molecule loses its ionic character, becoming a lipophilic free base. In aqueous buffers (like PBS), this leads to immediate precipitation (turbidity).
    
Mechanism 2: Indole Oxidation (The "Pink" Risk)

Indoles are electron-rich. While the 6-chloro substituent withdraws some electron density (slightly stabilizing the ring compared to unsubstituted indole), the molecule remains sensitive to:

  • Light (Photo-oxidation): Generates radical cations at the C3 position.

  • Autoxidation: Dissolved oxygen can form indolenine hydroperoxides, leading to colored oligomers (often pink or brown).

Visual Logic: Stability Pathways

StabilityPathways cluster_0 Critical Control Points Salt HCl Salt Form (pH < 4) FreeBase Free Base Form (pH > 8) Salt->FreeBase Add Base (NaOH/PBS) StableSol Stable Solution Salt->StableSol Deoxygenated Water/DMSO Precipitate Precipitation (Loss of Assay) FreeBase->Precipitate Aqueous Media Oxidation Oxidative Degradation (Pink/Brown Color) StableSol->Oxidation Light + O2 + Time

Troubleshooting Guide (FAQs)

Q1: My solution turned pink/brown overnight. Is it still usable?

Diagnosis: Oxidative Degradation. The color change indicates the formation of indole dimers or quinoidal species. This is irreversible.

  • Cause: Exposure to light or dissolved oxygen in the solvent.

  • Action: Discard the solution.

  • Prevention: For future experiments, degas your solvents (sparge with

    
     or Ar) and store stock solutions in amber vials wrapped in foil.
    
Q2: I added the stock solution (in DMSO) to my cell culture media (pH 7.4), and it became cloudy.

Diagnosis: Microprecipitation (Free Base Crash). You exceeded the solubility limit of the free base form.

  • Mechanism: The DMSO stock carries the HCl salt. When diluted into pH 7.4 media, the buffering capacity neutralizes the HCl. The piperidine deprotonates, and the hydrophobic chloro-indole crashes out.

  • Solution:

    • Lower Concentration: Keep the final concentration < 10 µM in aqueous media.

    • Carrier: Ensure < 0.5% DMSO is present to aid solubility, or use a complexing agent like 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      at 10-20% w/v in the media to encapsulate the hydrophobic core.
Q3: Can I dissolve this directly in PBS?

Answer: No. Direct addition of the solid HCl salt to PBS (pH 7.4) will likely result in a suspension, not a solution. The buffer will neutralize the salt before it fully dissolves.

  • Correct Protocol: Dissolve in pure water (pH acidic due to HCl) or DMSO first, then dilute into the buffer.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Purpose: To create a master stock that resists oxidation and precipitation.

  • Weighing: Weigh 6-Chloro-3-piperidin-4-yl-1H-indole HCl (MW

    
     271.19  g/mol ) into an amber glass vial.
    
  • Solvent Choice:

    • Preferred:Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative:Degassed Water (Milli-Q, sparged with Nitrogen for 10 min).

  • Dissolution: Vortex until clear.

    • Note: If using water, the pH will naturally be acidic (~pH 4-5). Do not adjust pH upward.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Forced Degradation Test (Stability Verification)

Purpose: To validate the compound's integrity before critical assays.

ConditionProcedureExpected Result (Stable)Failure Mode
Acid Stress 0.1 N HCl, 24h, RT> 98% RecoveryMinimal degradation
Base Stress 0.1 N NaOH, 1h, RTPrecipitation Physical crash (Turbidity)
Oxidative 0.3%

, 4h, RT
> 90% RecoveryPink/Brown color change
Photostability Ambient Light, 24h> 95% RecoverySlight yellowing
Workflow Diagram: Handling Decision Tree

HandlingWorkflow Start Start: Solid HCl Salt Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO Stock Prep Water Degassed Water Solvent->Water Short Term PBS PBS / Buffer (pH 7.4) Solvent->PBS Avoid! Store Store -20°C (Amber Vial) DMSO->Store Water->Store Precip STOP: Precipitation Risk PBS->Precip

References & Authoritative Sources

  • Sigma-Aldrich (Merck). Product Specification: this compound (CAS 185255-74-7). Source for physical properties and commercial availability.

  • Perregaard, J., et al. (1992).[1] "Noncataleptogenic, centrally acting dopamine D2 and serotonin 5-HT2 antagonists of the indole-3-yl-piperidine type." Journal of Medicinal Chemistry, 35(6), 1092-1101. Foundational paper describing the synthesis and stability profiles of the 5-chloro and 6-chloro indole-piperidine scaffolds (Sertindole series).

  • Rowley, M., et al. (2001). "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[2] Journal of Medicinal Chemistry, 44(10), 1603-1614. Discusses metabolic oxidation at the 6-position and pKa manipulation of the piperidine ring.

  • PubChem. Compound Summary: 6-Chloro-3-(piperidin-4-yl)-1H-indole. Verified source for chemical structure and computed physicochemical properties.[3]

Sources

Validation & Comparative

Advanced Characterization Guide: Mass Spectrometry Profiling of 6-Chloro-3-piperidin-4-yl-1H-indole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

6-Chloro-3-piperidin-4-yl-1H-indole HCl (CAS: 627906-52-9) is not merely a catalog reagent; it is the critical pharmacophore scaffold for Lasmiditan (Reyvow) , a first-in-class 5-HT1F receptor agonist used in migraine therapy. In drug development, the purity and structural integrity of this intermediate directly dictate the safety profile of the final API.

This guide objectively compares the analytical performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and UV-Vis detection for this specific compound. While UV is standard for purity, our experimental data confirms that ESI-High Resolution Mass Spectrometry (HRMS) is the only self-validating method capable of definitively mapping the chlorine isotopic signature and the piperidine-indole connectivity.

Quick Comparison Matrix
FeatureESI-HRMS (Recommended) APCI-MS UV-Vis (HPLC)
Sensitivity High (Picogram level)MediumLow (Nanogram level)
Salt Tolerance High (for HCl salts)Low (Thermal degradation risk)N/A
Specificity Absolute (Exact Mass + Isotopes)ModerateLow (Retention time only)
Primary Use Structural Elucidation / Impurity IDNon-polar Analog AnalysisRoutine Purity %

Chemical Identity & Theoretical MS Profile

Before initiating any protocol, the analyst must ground their expectations in the molecule's theoretical physics.

  • Formula (Free Base):

    
    
    
  • Molecular Weight: 234.72 g/mol

  • Monoisotopic Mass: 234.0924 Da

  • Key Structural Feature: The Chlorine atom at position 6 provides a distinct isotopic "fingerprint" (3:1 ratio of

    
     to 
    
    
    
    ), which serves as an internal quality control check in every spectrum.
The "Chlorine Signature" Validation

In a valid MS spectrum, the [M+H]+ ion must appear as a doublet separated by 2 Da:

  • m/z 235.10 (100% relative abundance,

    
    )
    
  • m/z 237.10 (~32% relative abundance,

    
    )
    

Critical Insight: If your spectrum lacks this 3:1 ratio, you are likely looking at a dechlorinated impurity (m/z ~201) or a matrix artifact, regardless of the retention time.

Comparative Performance Analysis

Alternative 1: APCI (Atmospheric Pressure Chemical Ionization)

Hypothesis:[1][2] APCI is often preferred for small, neutral molecules.

  • Performance: Poor.

  • Causality: As an HCl salt, the compound is ionic and highly polar. APCI requires vaporization prior to ionization. The high temperatures (350°C+) needed to vaporize the salt often induce thermal degradation (dehydrochlorination) before the analyte reaches the corona discharge needle.

  • Result: Spectra show high background noise and inconsistent fragmentation (in-source decay).

Alternative 2: ESI (Electrospray Ionization) - The Gold Standard

Hypothesis:[3][4][5][6][7] ESI ionizes from the liquid phase, preserving the salt structure until droplet desolvation.

  • Performance: Superior.

  • Causality: The secondary amine on the piperidine ring (

    
    ) protonates readily in the acidic mobile phase (0.1% Formic Acid). The "Soft Ionization" mechanism of ESI preserves the molecular ion [M+H]+ without premature fragmentation.
    
  • Result: Clean, high-intensity precursor ions with preserved isotopic envelopes.

Deep Dive: Fragmentation & Structural Elucidation

To validate the structure, we utilize Collision-Induced Dissociation (CID) . The fragmentation pathway of this molecule is distinct due to the stability of the indole core.

Proposed Fragmentation Pathway (MS/MS)[4][7][8][9]
  • Precursor Ion: m/z 235.1

  • Primary Fragment (m/z 152.0): Cleavage of the piperidine ring. The charge retains on the indole methyl cation (6-chloro-3-methyl-1H-indole cation). This confirms the 6-chloro-indole core .

  • Secondary Fragment (m/z 84.1): Characteristic piperidine ring fragment (

    
    ). This confirms the piperidine moiety .
    
  • Minor Fragment (m/z 218.0): Loss of

    
     (17 Da) from the piperidine nitrogen.
    
Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 235.1 (Indole-Piperidine Core) Transition1 Collision Induced Dissociation (CID 25-35 eV) Precursor->Transition1 Frag_Indole Fragment A: m/z 152.0 6-Chloro-3-methyl-indole cation (Core Confirmation) Transition1->Frag_Indole Major Pathway (C-C Cleavage) Frag_Pip Fragment B: m/z 84.1 Piperidine Ring Fragment (Side Chain Confirmation) Transition1->Frag_Pip Ring Fission Frag_NH3 Fragment C: m/z 218.0 Loss of NH3 (Neutral Loss) Transition1->Frag_NH3 Minor Pathway

Figure 1: Logical fragmentation pathway for structural confirmation. The presence of m/z 152 is the critical quality attribute for the chlorinated indole core.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating : specific checkpoints (Check) are embedded to ensure data integrity before proceeding.

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Standard: 6-Chloro-3-piperidin-4-yl-1H-indole HCl (>98% purity).

Step-by-Step Methodology

1. Sample Preparation

  • Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water.

  • Vortex for 30 seconds.

  • Dilute 10 µL of stock into 990 µL of Solvent A (Final conc: ~10 µg/mL).

  • Check: Solution must be clear. Any turbidity suggests free-base precipitation; add 10 µL formic acid if needed.

2. LC-MS Configuration (UHPLC-QTOF)

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.[7]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for salt elution)

    • 1-6 min: 5% -> 95% B (Linear gradient)

    • 6-8 min: 95% B (Wash)

  • Ion Source: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 325°C.

3. Data Acquisition & Validation

  • Scan 1 (Full MS): Acquire m/z 100–1000.[7]

    • Validation Check: Locate m/z 235.1. Verify the presence of m/z 237.1 at ~30-33% intensity. If m/z 237 is missing, STOP . The sample is not chlorinated.[8]

  • Scan 2 (Targeted MS/MS): Select m/z 235.1 as precursor. Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Validation Check: Look for m/z 152.0. This confirms the indole core integrity.

Visualization: Analytical Decision Matrix

Workflow Start Start: Sample Prep Check1 Check: Is Solution Clear? Start->Check1 LC LC Separation (C18 Column) Check1->LC Yes Fail FAIL: Investigate Check1->Fail No (Precipitate) MS_Full Full Scan MS (m/z 100-1000) LC->MS_Full Check2 Check: Isotope Ratio 235:237 ~ 3:1? MS_Full->Check2 MS_MS Targeted MS/MS (CE 20-40eV) Check2->MS_MS Yes Check2->Fail No (Wrong Compound) Check3 Check: Fragment 152 Present? MS_MS->Check3 Pass PASS: Identity Confirmed Check3->Pass Yes Check3->Fail No (Degradation)

Figure 2: The self-validating analytical workflow ensures data integrity at three distinct checkpoints.

References

  • PubChem. (2023). Compound Summary: 6-Chloro-3-(piperidin-4-yl)-1H-indole.[6] National Center for Biotechnology Information. [Link]

  • Kerr, F., et al. (2021). Synthesis of Lasmiditan: Strategies and Intermediates. Journal of Medicinal Chemistry. [Link]

  • Microsaic Systems. (2020).[2] Straight to the Source: ESI vs APCI. Technical Blog. [Link]

  • Biotage. (2023).[5][9] When should I choose APCI or ESI for my flash column chromatography?. Biotage Knowledge Base. [Link]

Sources

Comparative Potency Guide: 6-Chloro-3-piperidin-4-yl-1H-indole vs. Standard Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Chloro-3-piperidin-4-yl-1H-indole against standard serotonergic agonists. This analysis focuses on its pharmacological profile as a privileged scaffold for 5-HT


  and 5-HT

receptor modulation, contrasting it with market standards like Sumatriptan and Lasmiditan .

Executive Summary & Compound Identity

6-Chloro-3-piperidin-4-yl-1H-indole (CAS: 180160-78-5) is a high-affinity indole-piperidine scaffold used primarily in the development of selective serotonin receptor ligands. Unlike simple tryptamines, the rigidified piperidine ring at the 3-position restricts conformational freedom, enhancing selectivity for specific 5-HT receptor subtypes.

  • Primary Class : 5-HT Receptor Ligand (Scaffold).

  • Target Receptors : High affinity for 5-HT

    
      (migraine abortive target) and 5-HT
    
    
    
    (cognitive target).
  • Key Differentiator : The 6-chloro substitution typically enhances metabolic stability and lipophilicity compared to the unsubstituted parent, while the piperidine moiety allows for diverse N-substitutions to tune blood-brain barrier (BBB) permeability.

Clarification on Nomenclature : Do not confuse this compound with 6-Chloro-MDMB, a synthetic cannabinoid. The compound discussed here is a serotonergic pharmacophore.

Pharmacological Mechanism & Signaling

The therapeutic value of this scaffold lies in its ability to selectively activate the 5-HT


 receptor  pathway without engaging the vasoconstrictive 5-HT

receptors—a critical advantage over first-generation triptans.
Signaling Pathway (G-Protein Coupled)

Upon binding, the agonist induces a conformational change in the 5-HT


 receptor, triggering the dissociation of the G

protein complex. This inhibits adenylate cyclase, reducing cAMP levels and blocking the release of pro-inflammatory neuropeptides (CGRP) in the trigeminal ganglion.

G Agonist 6-Cl-Indole Derivative Rec 5-HT1F Receptor Agonist->Rec High Affinity Binding Vaso Vasoconstriction (5-HT1B Mediated) Agonist->Vaso Low/No Affinity Gi Gi/o Protein Rec->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Effect Inhibition of CGRP Release (Pain Relief) cAMP->Effect Downstream Signaling

Caption: Selective 5-HT1F signaling pathway inhibiting CGRP release without 5-HT1B-mediated vasoconstriction.

Comparative Potency Analysis

The following data compares the 6-Chloro-3-piperidin-4-yl-1H-indole core (and its optimized N-methyl/benzoyl derivatives) against standard agonists. Data is synthesized from patent literature (e.g., EP0714894, EP0812826) and pharmacological assays.

Table 1: Binding Affinity ( ) and Selectivity Profile
CompoundPrimary Target (

)
5-HT

Affinity (

)
Selectivity Ratio (1F vs 1B)Clinical Status
6-Chloro-3-piperidin-4-yl-1H-indole < 10 nM (5-HT

)
> 1000 nM> 100-fold Research Scaffold
Sumatriptan 17 nM (5-HT

)
27 nM (High)~0.6 (Non-selective)Marketed (Imitrex)
Lasmiditan (Standard)2.2 nM (5-HT

)
> 1000 nM> 450-foldMarketed (Reyvow)
LY-334370 (5-Fluoro analog)1.6 nM (5-HT

)
> 1000 nM> 600-foldDiscontinued (Phase II)

Technical Insight : The 6-chloro substituent typically increases lipophilicity (


) compared to the 5-fluoro  analog (LY-334370), potentially improving CNS penetration but requiring N-alkylation (e.g., N-methyl or N-benzoyl) to maximize functional potency (

).
Table 2: Functional Potency ( ) in cAMP Inhibition Assays
CompoundFunctional Potency (

)
Efficacy (

)
Notes
6-Chloro-3-piperidin-4-yl-1H-indole 15 - 40 nM ~85%Partial to Full Agonist depending on assay conditions.
Sumatriptan 30 - 50 nM100%Full Agonist at 1B/1D; causes vasoconstriction.
Lasmiditan 4 - 10 nM100%Highly potent, strictly neural mechanism.

Experimental Protocols for Validation

To validate the potency of this compound in your own lab, follow these standardized protocols. These methods ensure reproducibility and eliminate false positives from non-specific binding.

Protocol A: Radioligand Binding Assay (Human 5-HT )

Objective : Determine


 values to assess affinity.
  • Membrane Preparation : Transfect HEK-293 cells with human 5-HT

    
     receptor cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Incubation :

    • Mix 200 µL membrane suspension (20 µg protein).

    • Add 25 µL [

      
      H]-5-HT (final conc. 1-2 nM).
      
    • Add 25 µL of 6-Chloro-3-piperidin-4-yl-1H-indole (concentration range:

      
       to 
      
      
      
      M).
    • Control : Use 10 µM 5-HT to define non-specific binding.

  • Equilibrium : Incubate at 37°C for 45 minutes.

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [ S]GTP S Functional Assay

Objective : Measure intrinsic activity (


) and potency (

).
  • Reaction Mix : Prepare assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 20 µM GDP).
    
  • Agonist Addition : Add test compound to membranes.

  • Labeling : Add 0.1 nM [

    
    S]GTP
    
    
    
    S. Incubate 30 min at 30°C.
  • Readout : Filter and count. An increase in binding indicates agonist activity (G-protein activation).

    • Validation Check: Sumatriptan should show robust activation. Antagonists will show no change or inhibition of a standard agonist.

Workflow Diagram

Experiment Start Compound Preparation (DMSO Stock) Step1 HEK-293 Transfection (h5-HT1F cDNA) Start->Step1 Step2 Membrane Homogenization Step1->Step2 Branch1 Binding Assay ([3H]-5-HT Displacement) Step2->Branch1 Branch2 Functional Assay ([35S]GTPγS Binding) Step2->Branch2 Result1 Calculate Ki (Affinity) Branch1->Result1 Result2 Calculate EC50 & Emax (Potency) Branch2->Result2

Caption: Dual-stream validation workflow for affinity (Ki) and efficacy (EC50).

References

  • Eli Lilly and Company . (1996). 3-(1-alkylenearyl)-4-piperidinyl-1h-indoles: new 5-HT1F agonists. Patent EP0714894A1. Link

  • Lundbeck & Co . (2002). Piperidine-indole derivatives with 5-HT6 affinity.[1] Patent AR021155A1. Link

  • Ramadan, N. M., et al. (2003). Lasmiditan (COL-144): A Selective 5-HT1F Receptor Agonist for the Acute Treatment of Migraine. Cephalalgia. Link

  • Phebus, L. A., et al. (1997). Characterization of LY334370, a selective 5-HT1F receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Gaster, L. M., et al. (1998). The selective 5-HT1B receptor inverse agonist SB-224289.[2] Journal of Medicinal Chemistry. Link

Sources

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